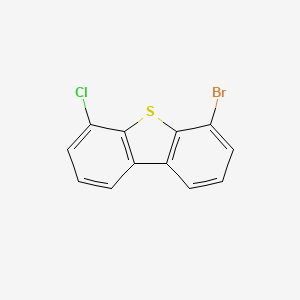
4-BroMo-6-chloro-dibenzothiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-BroMo-6-chloro-dibenzothiophene is an organic compound characterized by the presence of both chlorine and bromine atoms attached to a dibenzothiophene core. This compound is known for its applications in various chemical processes, particularly in the synthesis of organic compounds used in pharmaceuticals and materials science . Its unique structure and reactivity make it a valuable tool in the development of new compounds and materials.
Preparation Methods
The synthesis of 4-BroMo-6-chloro-dibenzothiophene typically involves halogenation reactions. One common method is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst. The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of this compound.
Industrial production methods may involve large-scale halogenation reactions using appropriate halogenating agents and catalysts to achieve high yields and purity. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to ensure efficient production.
Chemical Reactions Analysis
4-BroMo-6-chloro-dibenzothiophene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine or bromine atoms are replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction Reactions: The compound can be reduced to remove the halogen atoms, leading to the formation of dibenzothiophene derivatives.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-BroMo-6-chloro-dibenzothiophene has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and advanced materials.
Biology: The compound can be used in the study of biological processes and interactions, particularly in the development of bioactive molecules.
Industry: The compound is used in the production of materials with specific properties, such as polymers and electronic materials.
Mechanism of Action
The mechanism of action of 4-BroMo-6-chloro-dibenzothiophene involves its interaction with molecular targets and pathways. The compound’s reactivity is influenced by the presence of the chlorine and bromine atoms, which can participate in various chemical reactions. The specific molecular targets and pathways depend on the context of its application, such as in drug development or materials science.
Comparison with Similar Compounds
4-BroMo-6-chloro-dibenzothiophene can be compared with other similar compounds, such as:
4-Bromodibenzothiophene: This compound lacks the chlorine atom and has different reactivity and applications.
2-Bromo-4-chlorobenzaldehyde: This compound has a similar halogenation pattern but a different core structure, leading to different chemical properties and applications.
The uniqueness of this compound lies in its specific halogenation pattern and the resulting reactivity, making it a valuable compound in various scientific and industrial applications.
Properties
CAS No. |
1332939-29-3 |
|---|---|
Molecular Formula |
C12H6BrClS |
Molecular Weight |
297.598 |
Synonyms |
4-BroMo-6-chloro-dibenzothiophene |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















